Bis(2-oxo-3-oxazolidinyl)phosphinic chloride, commonly known as BOP-Cl, is a highly effective organophosphorus coupling reagent used for amide and peptide bond formation. It is particularly recognized for its ability to mediate challenging couplings, such as those involving N-methylated or sterically hindered amino acids, where other reagents may fail to provide satisfactory yields or purity. Unlike phosphonium salt reagents like BOP or PyBOP, BOP-Cl functions by activating the carboxylic acid, facilitating efficient acylation with low levels of epimerization, a critical factor for maintaining the stereochemical integrity of peptides.
Substituting Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) with more common coupling reagents like carbodiimides (e.g., DCC, EDC) or even other phosphonium-based reagents (e.g., PyBOP) is often unviable for specific, demanding applications. While carbodiimides are cost-effective, they are prone to causing significant racemization and produce poorly soluble byproducts like dicyclohexylurea (DCU), complicating purification workflows. Phosphonium salts such as the original BOP reagent generate the carcinogenic byproduct hexamethylphosphoramide (HMPA), a major safety and disposal concern. BOP-Cl offers a distinct advantage in specific contexts, particularly in the solution-phase synthesis of peptides containing N-methylated or sterically hindered residues, where other reagents provide inferior yields and fail to preserve chiral purity. Its unique mechanism allows for efficient coupling where others struggle, making it a non-generic choice for syntheses where both high yield and stereochemical fidelity are critical procurement drivers.
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) demonstrates exceptional performance in couplings involving sterically demanding N-methylated amino acids, a known challenge in peptide synthesis. In a direct comparison for the synthesis of Z-MeVal-MeVal-OtBu, BOP-Cl achieved an 89% yield with no detectable racemization. This result was obtained where other common coupling reagents had previously failed to produce the desired dipeptide, highlighting its unique efficacy for these difficult substrates.
| Evidence Dimension | Product Yield |
| Target Compound Data | 89% yield (Z-MeVal-MeVal-OtBu) |
| Comparator Or Baseline | Other standard coupling reagents: Failed |
| Quantified Difference | Successful synthesis (89%) vs. failure |
| Conditions | Solution-phase synthesis of a dipeptide from two N-methylated valine residues. |
For complex peptides with multiple N-methylated residues, BOP-Cl enables the synthesis of target molecules that are inaccessible with more common, less potent coupling reagents.
When coupling dipeptides composed of two imino acid residues (e.g., Proline), BOP-Cl achieves high yields (80-100%) with excellent optical purity, showing racemization levels below the detection limit of 1H NMR. Critically, this performance is achieved without the need for racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt), which were found to be ineffective or even detrimental in these specific couplings. This contrasts with carbodiimide-based methods, which typically require additives like HOBt or HOAt to minimize racemization.
| Evidence Dimension | Racemization Level |
| Target Compound Data | Below 1H NMR detection limit |
| Comparator Or Baseline | Carbodiimides (e.g., DCC), which are known to cause partial racemization without additives. |
| Quantified Difference | Virtually no racemization vs. known risk of racemization requiring suppressants. |
| Conditions | Coupling of dipeptides containing two imino acid residues, such as Proline or γ-thiapipecolinic acid (SPip). |
This eliminates the cost and process complexity of adding suppressants while ensuring maximal optical purity, a critical parameter for biologically active peptides.
The byproducts of a BOP-Cl mediated coupling are derivatives of 2-oxazolidinone. These compounds are generally water-soluble, allowing for simple removal through aqueous extraction during the reaction workup. This provides a significant processability advantage over reagents like Dicyclohexylcarbodiimide (DCC), which produces dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in most organic solvents and often co-precipitates with the product, complicating purification.
| Evidence Dimension | Byproduct Solubility |
| Target Compound Data | Water-soluble (2-oxazolidinone derivatives) |
| Comparator Or Baseline | DCC: Produces poorly soluble dicyclohexylurea (DCU) |
| Quantified Difference | Simplified aqueous workup vs. difficult filtration/crystallization for byproduct removal. |
| Conditions | Standard post-reaction workup in organic synthesis. |
Simplified byproduct removal reduces purification time, solvent consumption, and potential for product contamination, directly impacting process efficiency and cost, especially at scale.
BOP-Cl is the indicated choice for synthesizing complex natural products or pharmaceutical intermediates containing multiple N-methylated amino acids or other sterically demanding building blocks. Its ability to achieve high yields where other reagents fail makes it essential for projects requiring the successful formation of these challenging amide bonds.
For therapeutic peptides or chiral catalysts where stereochemical integrity is paramount, BOP-Cl provides a reliable method to couple racemization-prone residues, particularly imino acids. Its mechanism inherently suppresses epimerization without requiring additives, ensuring the highest possible enantiomeric or diastereomeric purity in the final product.
In process development and scale-up scenarios using solution-phase synthesis, BOP-Cl is advantageous due to its water-soluble byproducts. This simplifies the purification protocol to a standard aqueous extraction, avoiding the difficult filtrations needed to remove insoluble urea byproducts from carbodiimide reagents, thereby improving workflow efficiency.
Corrosive